![molecular formula C19H22N4O4 B2642304 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034497-57-7](/img/structure/B2642304.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
The compound is known to have antioxidant activity .
Synthesis Analysis
The synthesis of a similar compound, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride, has been reported . The synthesis involved the alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification. The overall yield was 35% .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 2,3-dihydrobenzo[b][1,4]dioxin-5-ol, are available . It has a high gastrointestinal absorption and is BBB permeant. It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Scientific Research Applications
1. Synthesis and Biological Activities of Structurally Related Compounds
A study by Bassyouni et al. (2012) explored the synthesis of various compounds structurally similar to the requested molecule. The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. They displayed significant activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. This suggests that compounds with similar structural features might also possess bioactive properties and could potentially be used in pharmaceutical research to develop new drugs with antimicrobial or antioxidant capabilities (Bassyouni et al., 2012).
2. Complex Formation and Inhibitory Activity
Another study by Galal et al. (2010) involved synthesizing compounds structurally related to the one and forming metal complexes with them. These newly synthesized compounds, particularly their metal complexes, exhibited significant HIV inhibitory activity. One of the compounds had a higher therapeutic index than the standard used in the study. This points towards the potential use of such complex molecules in antiviral drug development, especially concerning HIV treatment (Galal et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-22(2)16-6-7-17(21-20-16)27-13-8-9-23(12-13)19(24)14-4-3-5-15-18(14)26-11-10-25-15/h3-7,13H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGVRRMZOQZABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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